molecular formula C7H8BrN3O4S2 B12795818 2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide CAS No. 89791-77-5

2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide

Cat. No.: B12795818
CAS No.: 89791-77-5
M. Wt: 342.2 g/mol
InChI Key: PEPQJPCQHIKGAX-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a sulfonamide derivative with a brominated aromatic compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiadiazine derivatives .

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to interact with enzymes involved in metabolic pathways, while the bromine atom can enhance binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89791-77-5

Molecular Formula

C7H8BrN3O4S2

Molecular Weight

342.2 g/mol

IUPAC Name

5-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C7H8BrN3O4S2/c8-5-1-4(16(9,12)13)2-6-7(5)10-3-11-17(6,14)15/h1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

PEPQJPCQHIKGAX-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(C=C(C=C2Br)S(=O)(=O)N)S(=O)(=O)N1

Origin of Product

United States

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